MAO-A Inhibition Potency: Xanthone vs. Structurally Related Tricyclic Compounds
In a head-to-head screening of 30 tricyclic derivatives for human monoamine oxidase (MAO) inhibition, the unsubstituted xanthone (CAS 90-47-1) demonstrated potent MAO-A inhibitory activity with an IC50 of 0.623 µM, placing it among the top three most active compounds in the panel [1]. This activity was significantly stronger than that of many related tricyclic analogs but weaker than quinizarin (IC50 = 0.065 µM), providing a clear quantitative benchmark for selecting the appropriate scaffold for MAO-A targeting versus MAO-B applications [1].
| Evidence Dimension | MAO-A Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.623 µM |
| Comparator Or Baseline | Quinizarin (anthraquinone derivative): 0.065 µM; 2-chloro-7-methoxy-10H-phenothiazine: 0.576 µM |
| Quantified Difference | Xanthone is 9.6-fold less potent than quinizarin but exhibits comparable potency to the leading phenothiazine derivative |
| Conditions | Recombinant human MAO-A and MAO-B enzyme inhibition assay |
Why This Matters
This data directly informs selection between unsubstituted xanthone and other tricyclic cores for drug discovery programs targeting MAO-A, where potency differences of an order of magnitude dictate lead optimization strategies.
- [1] Lefin, R., Petzer, A., & Petzer, J. P. (2022). Phenothiazine, anthraquinone and related tricyclic derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry, 53, 116533. View Source
